molecular formula C3H4Cl2O B12394374 (+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride

(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride

Cat. No.: B12394374
M. Wt: 130.99 g/mol
InChI Key: JEQDSBVHLKBEIZ-MZCSYVLQSA-N
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Description

(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.

Preparation Methods

The synthesis of (+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride typically involves the chlorination of deuterated propionic acid derivatives. One common method includes the reaction of deuterated propionic acid with thionyl chloride (SOCl2) under reflux conditions, resulting in the formation of the desired acyl chloride . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications, where the compound acts as an acylating agent to introduce the deuterated acyl group into target molecules .

Comparison with Similar Compounds

(+/-)-2-Chloropropionyl-2,3,3,3-d4 chloride can be compared with other acyl chlorides and deuterated compounds:

    Similar Compounds: Non-deuterated 2-chloropropionyl chloride, deuterated acetic acid chloride, and other deuterated acyl chlorides.

    Uniqueness: The presence of deuterium atoms in this compound imparts unique properties such as increased stability and altered reaction kinetics.

Properties

Molecular Formula

C3H4Cl2O

Molecular Weight

130.99 g/mol

IUPAC Name

2-chloro-2,3,3,3-tetradeuteriopropanoyl chloride

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/i1D3,2D

InChI Key

JEQDSBVHLKBEIZ-MZCSYVLQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)Cl)Cl

Canonical SMILES

CC(C(=O)Cl)Cl

Origin of Product

United States

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